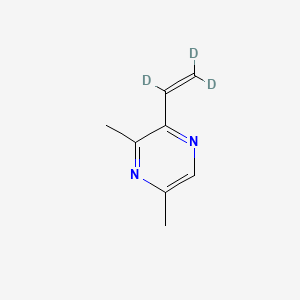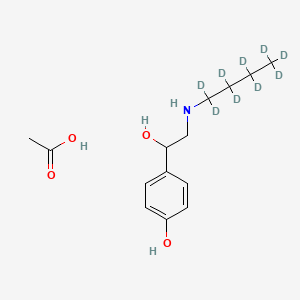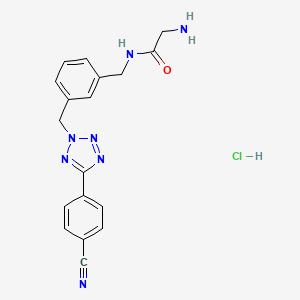
Vap-1-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vap-1-IN-3 is a potent inhibitor of vascular adhesion protein-1 (VAP-1), which is also known as amino oxidase copper-containing 3 (AOC3). VAP-1 is an endothelial cell molecule that plays a crucial role in leukocyte trafficking and inflammation. This compound has been studied for its potential therapeutic applications in treating various inflammatory diseases, including non-alcoholic steatohepatitis (NASH) and atherosclerosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vap-1-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, filtration, and chromatography to isolate the final product. Quality control measures are implemented to ensure the consistency and safety of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Vap-1-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include oxidized, reduced, or substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Vap-1-IN-3 exerts its effects by inhibiting the enzymatic activity of VAP-1. VAP-1 is a primary amine oxidase that catalyzes the oxidative deamination of primary amines, producing hydrogen peroxide, aldehydes, and ammonium. By inhibiting VAP-1, this compound reduces the production of these reactive molecules, thereby modulating inflammation and leukocyte trafficking .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TT-01025-CL: Another potent VAP-1 inhibitor studied for its therapeutic potential in inflammatory diseases.
PXS-4681A: A novel VAP-1 inhibitor used in preclinical studies for the treatment of rheumatoid arthritis.
Uniqueness of Vap-1-IN-3
This compound is unique due to its high potency and selectivity for VAP-1. It has shown significant efficacy in preclinical models of inflammatory diseases, making it a promising candidate for further development as a therapeutic agent .
Eigenschaften
Molekularformel |
C18H18ClN7O |
|---|---|
Molekulargewicht |
383.8 g/mol |
IUPAC-Name |
2-amino-N-[[3-[[5-(4-cyanophenyl)tetrazol-2-yl]methyl]phenyl]methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C18H17N7O.ClH/c19-9-13-4-6-16(7-5-13)18-22-24-25(23-18)12-15-3-1-2-14(8-15)11-21-17(26)10-20;/h1-8H,10-12,20H2,(H,21,26);1H |
InChI-Schlüssel |
IVRHUYKHUGZJRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)CN2N=C(N=N2)C3=CC=C(C=C3)C#N)CNC(=O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(2-cyclohexylethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B12363673.png)

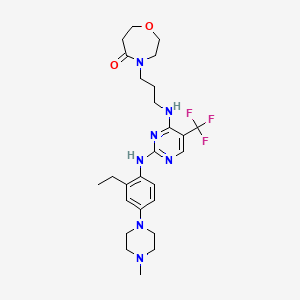

![(19S)-10-[(1S)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12363709.png)
![1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione](/img/structure/B12363714.png)
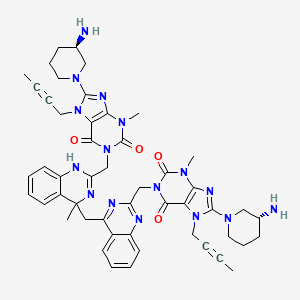
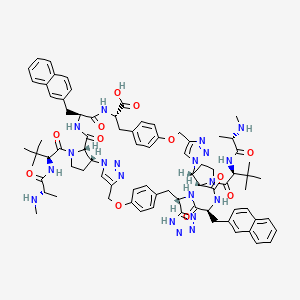
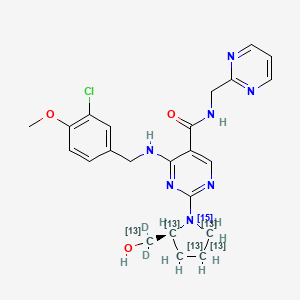
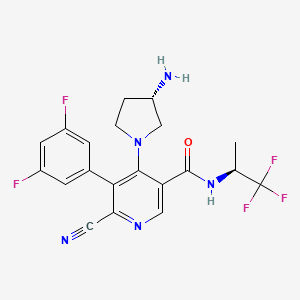
![1,2-Pyrrolidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (2S,4S)-](/img/structure/B12363733.png)

